molecular formula C6H7N7S B13153514 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol

Cat. No.: B13153514
M. Wt: 209.23 g/mol
InChI Key: NUUMZDNBSHJGMJ-UHFFFAOYSA-N
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Description

4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both triazine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or azide under mild conditions.

    Formation of the Triazine Ring: The triazine ring is usually formed through a condensation reaction involving cyanuric chloride and an amine.

    Coupling of the Rings: The final step involves coupling the triazole and triazine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include:

    Optimization of Reaction Conditions: Ensuring the reactions proceed with high yield and purity.

    Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Dihydrotriazines.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Agriculture: It may serve as a precursor for the synthesis of agrochemicals such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine: Lacks the thiol group.

    6-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol: Lacks the amino group.

Uniqueness

4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is unique due to the presence of both the amino and thiol groups, which can participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H7N7S

Molecular Weight

209.23 g/mol

IUPAC Name

2-amino-6-(2-methyltriazol-4-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C6H7N7S/c1-13-8-2-3(12-13)4-9-5(7)11-6(14)10-4/h2H,1H3,(H3,7,9,10,11,14)

InChI Key

NUUMZDNBSHJGMJ-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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